molecular formula C21H22N4OS B6909640 N-phenyl-2-[4-[(2-pyridin-4-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide

N-phenyl-2-[4-[(2-pyridin-4-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B6909640
M. Wt: 378.5 g/mol
InChI Key: CESDWCMZFVHOHB-UHFFFAOYSA-N
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Description

N-phenyl-2-[4-[(2-pyridin-4-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

N-phenyl-2-[4-[(2-pyridin-4-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-20(23-17-5-2-1-3-6-17)13-21-24-18(15-27-21)14-25-12-4-7-19(25)16-8-10-22-11-9-16/h1-3,5-6,8-11,15,19H,4,7,12-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESDWCMZFVHOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CSC(=N2)CC(=O)NC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[4-[(2-pyridin-4-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[4-[(2-pyridin-4-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Hydrogen gas (H₂), sodium borohydride (NaBH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce amines .

Scientific Research Applications

N-phenyl-2-[4-[(2-pyridin-4-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-2-[4-[(2-pyridin-4-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-[4-(pyridin-2-yl)pyrrolidin-1-yl]acetamide
  • N-phenyl-2-[4-(pyridin-3-yl)pyrrolidin-1-yl]acetamide
  • N-phenyl-2-[4-(pyridin-4-yl)pyrrolidin-1-yl]acetamide

Uniqueness

N-phenyl-2-[4-[(2-pyridin-4-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities .

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